P1 Amino Acid Specificity: Phe-AMC vs. Leu-AMC Kinetic Parameter Comparison
In a direct enzymatic comparison using a defined protease system, Phe-AMC exhibited a 75% higher Km (60 μM vs. 17 μM) and a 14% higher kcat (6.5 s⁻¹ vs. 5.7 s⁻¹) compared to Leu-AMC, resulting in a distinct catalytic efficiency profile [1]. These parameters are not interchangeable for quantitative assay calibration.
| Evidence Dimension | Enzyme kinetic parameters (Km, kcat, kcat/Km) |
|---|---|
| Target Compound Data | Km = 60 ± 13 μM; kcat = 6.5 ± 1.6 s⁻¹; kcat/Km = 1.1 × 10⁵ M⁻¹s⁻¹ |
| Comparator Or Baseline | Leu-AMC: Km = 17 ± 3 μM; kcat = 5.7 ± 0.8 s⁻¹; kcat/Km = 3.4 × 10⁵ M⁻¹s⁻¹ |
| Quantified Difference | Km: +253% for Phe-AMC; kcat: +14% for Phe-AMC; kcat/Km: -68% for Phe-AMC |
| Conditions | Enzymatic assay with defined protease; substrate concentration range not fully specified in source excerpt |
Why This Matters
Procurement of incorrect P1 amino acid AMC substrate will yield substantially different kinetic parameters, invalidating assay calibration and cross-study data comparison.
- [1] PMC Table 1. Substrate kinetic parameters for AMC derivatives. National Center for Biotechnology Information. View Source
